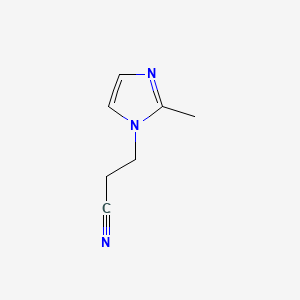

1H-Imidazole-1-propanenitrile, 2-methyl-

Description

The exact mass of the compound 1H-Imidazole-1-propanenitrile, 2-methyl- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1H-Imidazole-1-propanenitrile, 2-methyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-Imidazole-1-propanenitrile, 2-methyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(2-methylimidazol-1-yl)propanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3/c1-7-9-4-6-10(7)5-2-3-8/h4,6H,2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SESYNEDUKZDRJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN1CCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5066950 | |

| Record name | 1H-Imidazole-1-propanenitrile, 2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5066950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23996-55-6 | |

| Record name | 1-Cyanoethyl-2-methylimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23996-55-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Imidazole-1-propanenitrile, 2-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023996556 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Imidazole-1-propanenitrile, 2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1H-Imidazole-1-propanenitrile, 2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5066950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyl-1H-imidazole-1-propiononitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.782 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Methyl-1H-imidazole-1-propanenitrile | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2L5TW6M6R6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1H-Imidazole-1-propanenitrile, 2-methyl-

Foreword: The Strategic Importance of Substituted Imidazoles

The imidazole nucleus is a cornerstone in medicinal chemistry and materials science.[1] Its unique electronic properties and ability to engage in various biological interactions make it a privileged scaffold in drug discovery.[2] The targeted functionalization of the imidazole ring, as exemplified by 1H-Imidazole-1-propanenitrile, 2-methyl-, allows for the fine-tuning of physicochemical properties to enhance efficacy, bioavailability, and application-specific performance. This guide provides a comprehensive overview of the synthesis and detailed characterization of 1H-Imidazole-1-propanenitrile, 2-methyl-, intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Introduction to 1H-Imidazole-1-propanenitrile, 2-methyl-

1H-Imidazole-1-propanenitrile, 2-methyl-, with the CAS number 23996-55-6, is a substituted imidazole derivative featuring a propanenitrile group at the N1 position and a methyl group at the C2 position of the imidazole ring.[3] This structural arrangement imparts a unique combination of polarity and reactivity, making it a valuable intermediate in the synthesis of more complex molecules.[4] Its applications are found in the development of pharmaceuticals and as a component in the formulation of specialty polymers and coatings. The presence of the nitrile group offers a versatile handle for further chemical transformations, such as reduction to an amine or hydrolysis to a carboxylic acid.[5]

Table 1: Physicochemical Properties of 1H-Imidazole-1-propanenitrile, 2-methyl-

| Property | Value | Source |

| CAS Number | 23996-55-6 | [3] |

| Molecular Formula | C₇H₉N₃ | [3] |

| Molecular Weight | 135.17 g/mol | [3] |

| Appearance | White to light yellow powder or crystal | [6] |

| Melting Point | 55-56.5 °C | [7] |

| Boiling Point | 369.3°C at 760 mmHg | [7] |

Synthesis: The Cyanoethylation of 2-Methylimidazole

The most direct and efficient route for the synthesis of 1H-Imidazole-1-propanenitrile, 2-methyl- is through the cyanoethylation of 2-methylimidazole. This reaction is a classic example of a Michael addition, where the nucleophilic nitrogen of the imidazole ring attacks the electron-deficient β-carbon of acrylonitrile.[8] The reaction is typically catalyzed by a base.

Reaction Mechanism and Rationale

The cyanoethylation of 2-methylimidazole proceeds via a nucleophilic addition mechanism. The basic catalyst deprotonates the N-H of the imidazole ring, increasing its nucleophilicity. The resulting imidazolate anion then attacks the β-carbon of acrylonitrile, a Michael acceptor. Subsequent protonation of the resulting carbanion yields the desired product. The choice of a base catalyst is crucial for achieving high yields and minimizing side reactions.

Synthesis Workflow Diagram.

Detailed Experimental Protocol

Disclaimer: This protocol is for informational purposes only and should be performed by qualified personnel in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

-

2-Methylimidazole (CAS: 693-98-1)

-

Acrylonitrile (CAS: 107-13-1), stabilized

-

Sodium hydroxide (NaOH) or other suitable base

-

Acetonitrile (or other suitable aprotic solvent)

-

Deionized water

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask with a magnetic stirrer

-

Reflux condenser

-

Dropping funnel

-

Heating mantle with temperature control

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for vacuum distillation or recrystallization

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-methylimidazole in acetonitrile.

-

Catalyst Addition: Add a catalytic amount of a suitable base (e.g., a small pellet of NaOH).

-

Addition of Acrylonitrile: While stirring the mixture, add acrylonitrile dropwise using a dropping funnel at a rate that maintains a gentle reflux. Caution: Acrylonitrile is toxic and flammable.[9] This addition is exothermic.

-

Reaction: After the addition is complete, continue to stir the reaction mixture at a controlled temperature (e.g., reflux) for a specified time until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Neutralize the catalyst with a dilute acid (e.g., dilute HCl) if necessary.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with deionized water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent.

-

-

Purification:

-

Remove the solvent from the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by vacuum distillation or recrystallization from a suitable solvent system to yield pure 1H-Imidazole-1-propanenitrile, 2-methyl-.[10]

-

Comprehensive Characterization

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized compound. A combination of spectroscopic techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure.

¹H NMR (Proton NMR): The ¹H NMR spectrum provides information about the different types of protons and their connectivity in the molecule.

Table 2: Predicted ¹H NMR Spectral Data for 1H-Imidazole-1-propanenitrile, 2-methyl-

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~2.4 | s | 3H | -CH₃ (at C2) |

| ~2.8 | t | 2H | -CH₂-CN |

| ~4.2 | t | 2H | N-CH₂- |

| ~6.8 | d | 1H | Imidazole H5 |

| ~7.0 | d | 1H | Imidazole H4 |

Note: Predicted values are based on the analysis of similar structures. Actual chemical shifts may vary depending on the solvent and concentration.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum provides information about the different types of carbon atoms in the molecule.

Table 3: Predicted ¹³C NMR Spectral Data for 1H-Imidazole-1-propanenitrile, 2-methyl-

| Chemical Shift (δ, ppm) | Assignment |

| ~13 | -CH₃ |

| ~19 | -CH₂-CN |

| ~45 | N-CH₂- |

| ~118 | -CN |

| ~120 | Imidazole C5 |

| ~128 | Imidazole C4 |

| ~145 | Imidazole C2 |

Note: Predicted values are based on the analysis of similar structures. Actual chemical shifts may vary depending on the solvent and concentration.[11]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Key IR absorptions for identification.

Table 4: Key IR Absorption Bands for 1H-Imidazole-1-propanenitrile, 2-methyl-

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |

| ~3100 | Aromatic C-H | Stretching |

| 2850-3000 | Aliphatic C-H | Stretching |

| ~2250 | Nitrile (C≡N) | Stretching (strong) |

| 1500-1600 | Imidazole C=N | Stretching |

The presence of a strong absorption band around 2250 cm⁻¹ is a clear indication of the nitrile functional group.[12]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in its structural confirmation.

Expected Fragmentation Pattern:

-

Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (135.17 m/z).

-

Loss of HCN: A fragment resulting from the loss of a hydrogen cyanide molecule from the propanenitrile side chain (m/z 108).

-

Imidazole Ring Fragments: Characteristic fragments of the 2-methylimidazole ring.

Table 5: Predicted Mass Spectrometry Fragmentation

| m/z | Proposed Fragment |

| 135 | [M]⁺ |

| 108 | [M - HCN]⁺ |

| 82 | [2-methylimidazole]⁺ |

Safety and Handling

Both 2-methylimidazole and acrylonitrile are hazardous chemicals and must be handled with extreme care.

-

2-Methylimidazole: Corrosive and can cause severe skin burns and eye damage.[13] It is also a suspected carcinogen and may damage fertility or the unborn child.[13]

-

Acrylonitrile: Highly flammable, toxic if swallowed, in contact with skin, or if inhaled.[9] It is a suspected carcinogen.[9]

Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. [14]

Applications and Future Outlook

1H-Imidazole-1-propanenitrile, 2-methyl- serves as a key building block in the synthesis of various pharmaceutical agents. The imidazole moiety is a common feature in many drugs, and the propanenitrile group can be further elaborated to introduce other functionalities.[15] In materials science, it can be used as a monomer or an additive to impart specific properties to polymers. The continued exploration of substituted imidazoles is expected to lead to the discovery of new therapeutic agents and advanced materials.

References

-

Carl ROTH. (2025, March 10). Safety Data Sheet: 2-Methylimidazole. Retrieved from [Link]

- Das, J. K., & Dash, K. C. (1985). PMR & 13CMR Spectra of Some Imidazole Complexes of Cobaloximes. Indian Journal of Chemistry, 24A, 387-390.

-

LookChem. (n.d.). Preparation of 2-Methylimidazole (I). Retrieved from [Link]

- MDPI. (2018). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Magnetochemistry, 4(1), 12.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 90328, 1H-Imidazole-1-propanenitrile, 2-methyl-. Retrieved from [Link]

-

NICNAS. (2016, April 21). 1H-Imidazole, 2-methyl-: Human health tier II assessment. Retrieved from [Link]

-

NIST. (n.d.). 1H-Imidazole, 2-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]

-

Reddit. (2023, August 21). How do I purify 1-methylimidazole after the Debus–Radziszewski reaction?. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H NMR spectrum of imidazole in deuterated chloroform solution (0.1 mol L –1 ). Retrieved from [Link]

-

SIELC Technologies. (2018, February 16). 1H-Imidazole-1-propanenitrile, 2-methyl-. Retrieved from [Link]

-

SIELC Technologies. (n.d.). Separation of 1H-Imidazole-1-propanenitrile, 2-ethyl-4-methyl- on Newcrom R1 HPLC column. Retrieved from [Link]

-

UW-Madison Libraries. (n.d.). 1H-Imidazole-1-Methanol and the Progress on the Synthesis of a New Asymmetric Flexible Tridentate Pincer Ligand Featuring a Rigid Backbone. Retrieved from [Link]

-

Wikipedia. (n.d.). Cyanoethylation. Retrieved from [Link]

Sources

- 1. Imidazole, 2-methyl-, hydrochloride [webbook.nist.gov]

- 2. researchgate.net [researchgate.net]

- 3. 1H-Imidazole-1-propanenitrile, 2-methyl- | SIELC Technologies [sielc.com]

- 4. carlroth.com [carlroth.com]

- 5. rsc.org [rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Imidazole(288-32-4) 1H NMR spectrum [chemicalbook.com]

- 8. Cyanoethylation - Wikipedia [en.wikipedia.org]

- 9. fishersci.com [fishersci.com]

- 10. reddit.com [reddit.com]

- 11. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 12. 2-Ethyl-4-methyl-1H-imidazole-1-propanenitrile | 23996-25-0 | Benchchem [benchchem.com]

- 13. carlroth.com [carlroth.com]

- 14. datasheets.scbt.com [datasheets.scbt.com]

- 15. chemimpex.com [chemimpex.com]

An In-depth Technical Guide to 3-(2-Methylimidazol-1-yl)propanenitrile: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(2-methylimidazol-1-yl)propanenitrile, a key heterocyclic building block in synthetic and medicinal chemistry. The document details its physicochemical properties, outlines a robust experimental protocol for its synthesis via Michael addition, and explores its chemical reactivity and stability. Emphasis is placed on its role as a versatile intermediate in the development of pharmacologically active compounds. This guide serves as a critical resource for researchers engaged in drug discovery and process development, offering foundational data and practical insights into the handling and application of this important molecule.

Introduction

3-(2-Methylimidazol-1-yl)propanenitrile, a derivative of the imidazole heterocyclic system, is a compound of significant interest in the field of organic synthesis and drug development. The imidazole moiety is a ubiquitous structural motif in a vast array of biologically active molecules, including numerous approved pharmaceuticals. The presence of a nitrile group and a flexible propanenitrile side chain on the 2-methylimidazole core imparts unique chemical reactivity, making it a valuable precursor for the synthesis of more complex molecular architectures. This guide aims to consolidate the available technical information on 3-(2-methylimidazol-1-yl)propanenitrile, providing a reliable reference for its scientific and industrial applications.

Chemical and Physical Properties

3-(2-Methylimidazol-1-yl)propanenitrile is typically a solid at room temperature, appearing as a white to light yellow crystalline powder[1][2]. It is soluble in water and methanol[3].

Physicochemical Data

A summary of the key physicochemical properties of 3-(2-methylimidazol-1-yl)propanenitrile is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₇H₉N₃ | [1] |

| Molecular Weight | 135.17 g/mol | [1] |

| CAS Number | 23996-55-6 | [1] |

| Appearance | White to light yellow crystalline powder | [1][2] |

| Melting Point | 55-57 °C | [2] |

| Boiling Point (Predicted) | 337.3 ± 25.0 °C at 760 mmHg | [2] |

| Density (Predicted) | 1.1 ± 0.1 g/cm³ | [2] |

| Water Solubility | Soluble | [3] |

| pKa (Predicted) | 7.31 ± 0.31 | |

| InChI Key | SESYNEDUKZDRJL-UHFFFAOYSA-N | [1] |

Synonyms: 1-Cyanoethyl-2-methylimidazole, 1H-Imidazole-1-propanenitrile, 2-methyl-, 1-(2-Cyanoethyl)-2-methylimidazole, 2-Methyl-1H-imidazole-1-propiononitrile[1].

Synthesis and Characterization

The most common and efficient method for the synthesis of 3-(2-methylimidazol-1-yl)propanenitrile is the cyanoethylation of 2-methylimidazole. This reaction is a classic example of a Michael addition, where the nucleophilic nitrogen of the imidazole ring attacks the electron-deficient β-carbon of acrylonitrile.

Synthetic Workflow

The synthesis can be visualized as a straightforward two-component reaction.

Sources

An In-Depth Technical Guide to the Spectroscopic Profile of 1-Cyanoethyl-2-methylimidazole

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This technical guide provides a comprehensive analysis of the spectroscopic data for 1-Cyanoethyl-2-methylimidazole, a heterocyclic compound of interest in various chemical and pharmaceutical research domains. This document moves beyond a simple recitation of data, offering insights into the structural and electronic characteristics of the molecule as revealed by Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The methodologies and interpretations presented herein are grounded in established scientific principles to ensure accuracy and reliability for researchers and drug development professionals.

Molecular Structure and Chemical Properties

1-Cyanoethyl-2-methylimidazole, also known by its systematic name 3-(2-methyl-1H-imidazol-1-yl)propanenitrile, is an organic compound featuring an imidazole ring substituted at the 1-position with a cyanoethyl group and at the 2-position with a methyl group.[1][2] Its chemical formula is C7H9N3, and it has a molecular weight of approximately 135.17 g/mol .[3][] The presence of the imidazole core, a common motif in biologically active molecules, coupled with the reactive cyano group, makes this compound a versatile building block in organic synthesis and medicinal chemistry.[1]

Key Physical and Chemical Properties:

| Property | Value | Source |

| Molecular Formula | C7H9N3 | [1][3] |

| Molecular Weight | 135.17 g/mol | [3][] |

| Appearance | White to light yellow powder or crystal | [5] |

| Melting Point | 55-59 °C | [5] |

| Boiling Point | 337.3°C at 760 mmHg | [] |

| InChI Key | SESYNEDUKZDRJL-UHFFFAOYSA-N | [1] |

Spectroscopic Data and Interpretation

Spectroscopic analysis is fundamental to the structural elucidation and purity assessment of chemical compounds. The following sections detail the expected and reported spectroscopic data for 1-Cyanoethyl-2-methylimidazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. While a complete, publicly available experimental spectrum for 1-Cyanoethyl-2-methylimidazole is not readily found, we can predict the expected chemical shifts and splitting patterns based on the known effects of the substituents on the imidazole ring and data from related structures.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the protons on the imidazole ring, the ethyl chain, and the methyl group.

-

Imidazole Protons (H4 and H5): These protons will appear as two distinct signals in the aromatic region, typically between δ 6.5 and 7.5 ppm. The exact chemical shifts are influenced by the electronic effects of the methyl and cyanoethyl substituents.

-

Ethyl Protons (-CH₂-CH₂-CN): The two methylene groups of the cyanoethyl chain will appear as two triplets. The methylene group attached to the imidazole nitrogen (N-CH₂) will be deshielded and is expected to resonate at a higher chemical shift (downfield) compared to the methylene group adjacent to the cyano group (-CH₂-CN).

-

Methyl Protons (-CH₃): The methyl group at the 2-position of the imidazole ring will appear as a singlet, typically in the upfield region of the spectrum.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on all the unique carbon atoms in the molecule.

-

Imidazole Carbons (C2, C4, C5): The carbon atom at the 2-position (C2), being attached to two nitrogen atoms and a methyl group, will have a characteristic chemical shift. The C4 and C5 carbons will also have distinct resonances in the aromatic region.

-

Ethyl Carbons (-CH₂-CH₂-CN): The two methylene carbons will be observed in the aliphatic region. The carbon attached to the nitrogen will be more deshielded than the one adjacent to the nitrile group.

-

Nitrile Carbon (-C≡N): The carbon of the cyano group will appear as a characteristic signal in the downfield region, typically around 115-125 ppm.

-

Methyl Carbon (-CH₃): The methyl carbon will resonate in the upfield aliphatic region.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 1-Cyanoethyl-2-methylimidazole is expected to exhibit several characteristic absorption bands.

Key IR Absorption Bands:

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| C≡N (Nitrile) | ~2250 | Medium to Sharp |

| C=N and C=C (Imidazole Ring) | 1600-1450 | Medium to Strong |

| C-H (Aromatic/Heteroaromatic) | 3150-3000 | Medium |

| C-H (Aliphatic) | 3000-2850 | Medium |

The presence of a sharp absorption band around 2250 cm⁻¹ is a clear indicator of the nitrile functional group.[6] The absorptions in the 1600-1450 cm⁻¹ region are characteristic of the stretching vibrations of the imidazole ring.

For comparative purposes, the gas-phase IR spectrum of a structurally similar compound, 1-(2-Cyanoethyl)-2-ethyl-4-methylimidazole, is available in the NIST WebBook.[7] This spectrum can provide a useful reference for the expected peak positions and patterns.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 1-Cyanoethyl-2-methylimidazole (C7H9N3), the molecular ion peak [M]⁺ would be expected at an m/z value corresponding to its molecular weight (approximately 135.17).

Expected Fragmentation Pattern:

Electron ionization (EI) mass spectrometry would likely lead to fragmentation of the parent molecule. Key fragmentation pathways could include:

-

Loss of the cyanoethyl side chain: Cleavage of the bond between the imidazole ring and the cyanoethyl group.

-

Loss of a methyl radical: Fragmentation involving the methyl group at the 2-position.

-

Fragmentation of the imidazole ring: While generally stable, the imidazole ring can also undergo characteristic fragmentation.

The mass spectrum of the related compound, 1-(2-Cyanoethyl)-2-ethyl-4-methylimidazole, is also available from the NIST WebBook and can offer insights into potential fragmentation patterns.[7]

Experimental Methodologies

The acquisition of high-quality spectroscopic data is crucial for accurate structural analysis. The following are generalized protocols for obtaining the spectroscopic data discussed in this guide.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of 1-Cyanoethyl-2-methylimidazole in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Key parameters to optimize include the number of scans, relaxation delay, and spectral width.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans is typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy Protocol

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is often the most convenient. Place a small amount of the crystalline 1-Cyanoethyl-2-methylimidazole directly onto the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding the sample with dry potassium bromide and pressing it into a thin disk.

-

Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of the empty ATR crystal or a pure KBr pellet should be recorded and subtracted from the sample spectrum.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry Protocol

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a volatile compound, direct infusion or gas chromatography-mass spectrometry (GC-MS) can be used. For less volatile compounds, techniques like electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) may be more appropriate.

-

Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) for fragmentation analysis or a softer ionization method like ESI to primarily observe the molecular ion.

-

Mass Analysis: Use a mass analyzer (e.g., quadrupole, time-of-flight) to separate the ions based on their mass-to-charge ratio (m/z).

-

Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion peak and interpret the major fragment ions to deduce the molecular structure.

Visualization of Molecular Structure and Key Relationships

To aid in the understanding of the molecular structure and its spectroscopic features, the following diagrams are provided.

Figure 1: 2D structure of 1-Cyanoethyl-2-methylimidazole.

Figure 2: Workflow for Spectroscopic Analysis.

Conclusion

References

-

National Institute of Standards and Technology. (n.d.). 1-(2-Cyanoethyl)-2-ethyl-4-methylimidazole. In NIST Chemistry WebBook. Retrieved from [Link]

- Yahyazadeh, A., & Haghi, M. (n.d.). Synthesis and Characterization of Some New Aminoimidazoles. Asian Journal of Chemistry.

-

SIELC Technologies. (2018, February 16). 1H-Imidazole-1-propanenitrile, 2-methyl-. Retrieved from [Link]

- Hassan, L. A., Omondi, B., & Nyamori, V. (2019). Synthesis, crystal structures and electrochemical properties of ferrocenyl imidazole derivatives. Inorganica Chimica Acta, 502, 119358.

- Kim, H., Hwang, Y. J., Han, I., & Joo, J. M. (2018). Regioselective C−H Alkenylation of Imidazoles and its Application to the Synthesis of Unsymmetrically Substituted Benzimidazoles. The Royal Society of Chemistry.

- Sawa, N., & Okamura, M. (1969). The structure of 3-(1H-imidazol-1-yl)propanenitrile. Acta Crystallographica Section B: Structural Crystallography and Crystal Chemistry, 25(11), 2236-2237.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

Sources

- 1. 3-(2-Methyl-1H-imidazol-1-yl)propanenitrile | CymitQuimica [cymitquimica.com]

- 2. 1H-Imidazole-1-propanenitrile, 2-methyl- | SIELC Technologies [sielc.com]

- 3. echemi.com [echemi.com]

- 5. 1-(2-Cyanoethyl)-2-methylimidazole | 23996-55-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 6. scispace.com [scispace.com]

- 7. 1-(2-Cyanoethyl)-2-ethyl-4-methylimidazole [webbook.nist.gov]

Navigating the Scientific Frontier: The Biological Significance of 2-Methyl-1H-imidazole-1-propanenitrile and its Derivatives

A Technical Guide for Researchers and Drug Development Professionals

Preamble: A Note on the Scientific Landscape

As a Senior Application Scientist, it is imperative to begin this guide with a transparent assessment of the current scientific landscape. Our initial exploration into the direct mechanism of action of 2-methyl-1H-imidazole-1-propanenitrile in biological systems has revealed a critical insight: this compound is predominantly recognized and documented in scientific literature as a key intermediate in the synthesis of other pharmacologically active molecules, rather than a bioactive agent in its own right.

This guide will now proceed to dissect the mechanism of action of Cimetidine, a histamine H2-receptor antagonist, providing the in-depth technical detail and scientific rigor required by our audience of researchers, scientists, and drug development professionals.

Part 1: Cimetidine - From Chemical Synthesis to Clinical Application

Cimetidine stands as a landmark molecule in the history of pharmacology, revolutionizing the treatment of peptic ulcers and gastroesophageal reflux disease (GERD). Its development was a triumph of rational drug design, and 2-methyl-1H-imidazole-1-propanenitrile is a crucial component in its chemical synthesis.

The Synthetic Pathway: A Role for 2-Methyl-1H-imidazole-1-propanenitrile

The synthesis of Cimetidine from 2-methyl-1H-imidazole-1-propanenitrile typically involves a series of chemical transformations. A simplified, conceptual workflow is outlined below. The critical step involves the modification of the propanenitrile group and the subsequent addition of the cyanoguanidine moiety.

Experimental Workflow: Conceptual Synthesis of Cimetidine

Caption: Conceptual workflow for Cimetidine synthesis.

The Molecular Target: The Histamine H2 Receptor

The primary mechanism of action of Cimetidine is its competitive antagonism of the histamine H2 receptor. These receptors are predominantly found on the basolateral membrane of parietal cells in the stomach lining.

Signaling Pathway: Histamine-Induced Gastric Acid Secretion

Caption: Simplified signaling cascade of gastric acid secretion.

Under normal physiological conditions, histamine released from enterochromaffin-like (ECL) cells binds to the H2 receptors, initiating a signaling cascade that results in the secretion of gastric acid. Cimetidine, by binding to the H2 receptor, prevents histamine from binding and thereby inhibits this downstream signaling.

Part 2: Elucidating the Mechanism of Action - Experimental Approaches

The characterization of Cimetidine's mechanism of action has been made possible through a variety of in vitro and in vivo experimental techniques.

In Vitro Assays for H2 Receptor Antagonism

Protocol: Radioligand Binding Assay

This assay is a cornerstone for determining the affinity of a compound for a specific receptor.

-

Preparation of Cell Membranes: Isolate cell membranes from a cell line expressing the human histamine H2 receptor.

-

Radioligand Incubation: Incubate the membranes with a constant concentration of a radiolabeled H2 receptor agonist (e.g., [3H]-tiotidine).

-

Competitive Binding: In parallel, incubate the membranes with the radioligand and varying concentrations of Cimetidine.

-

Separation and Scintillation Counting: Separate the bound and free radioligand via filtration and quantify the radioactivity of the bound ligand using a scintillation counter.

-

Data Analysis: Plot the percentage of radioligand binding against the concentration of Cimetidine to determine the IC50 (the concentration of Cimetidine that inhibits 50% of radioligand binding).

Data Presentation: Competitive Binding Data for Cimetidine

| Cimetidine Concentration (nM) | [3H]-tiotidine Bound (%) |

| 0.1 | 98 |

| 1 | 90 |

| 10 | 55 |

| 100 | 15 |

| 1000 | 5 |

In Vivo Models for Assessing Gastric Acid Secretion

Protocol: The Ghosh-Schild Rat Model

This in vivo model allows for the direct measurement of gastric acid secretion in a living organism.

-

Animal Preparation: Anesthetize a rat and surgically expose the stomach.

-

Gastric Perfusion: Perfuse the stomach with a saline solution at a constant rate.

-

Stimulation of Acid Secretion: Administer a histamine H2 receptor agonist (e.g., impromidine) to stimulate gastric acid secretion.

-

Drug Administration: Administer Cimetidine either intravenously or orally.

-

Sample Collection and Titration: Collect the gastric perfusate at regular intervals and titrate with a standard base (e.g., NaOH) to determine the amount of acid secreted.

-

Data Analysis: Plot the acid output over time to assess the inhibitory effect of Cimetidine.

Part 3: Broader Biological Effects and Clinical Implications

While the primary action of Cimetidine is at the H2 receptor, it is known to have other biological effects, which are important considerations in drug development.

Inhibition of Cytochrome P450 Enzymes

Cimetidine is a known inhibitor of several cytochrome P450 (CYP450) enzymes, including CYP1A2, CYP2C9, CYP2D6, and CYP3A4. This inhibition can lead to clinically significant drug-drug interactions by slowing the metabolism of other drugs that are substrates for these enzymes.

Logical Relationship: Cimetidine and Drug-Drug Interactions

Caption: Cimetidine's inhibition of CYP450 and its consequences.

Anti-androgenic Effects

At higher doses, Cimetidine has been shown to have weak anti-androgenic effects. This is due to its ability to bind to the androgen receptor and inhibit the binding of testosterone and dihydrotestosterone.

Conclusion

While 2-methyl-1H-imidazole-1-propanenitrile itself is not a direct therapeutic agent, its role as a key building block for compounds like Cimetidine underscores its importance in medicinal chemistry. The story of Cimetidine, from its rational design to its well-characterized mechanism of action as a histamine H2 receptor antagonist, serves as a powerful example of modern drug development. Understanding the intricate biological pathways that Cimetidine modulates, as well as its secondary effects, provides a comprehensive picture for researchers and clinicians alike. The experimental methodologies detailed herein represent the foundational approaches for characterizing such compounds, ensuring both efficacy and safety in their therapeutic applications.

References

-

Brimblecombe, R. W., Duncan, W. A., Durant, G. J., Emmett, J. C., Ganellin, C. R., & Parsons, M. E. (1975). Cimetidine--a non-thiourea H2-receptor antagonist. Journal of international medical research, 3(2), 86-92. [Link]

-

Richards, D. A. (1983). Cimetidine and the H2-receptor. Agents and actions, 13(2-3), 159-160. [Link]

-

Somogyi, A., & Gugler, R. (1982). Drug interactions with cimetidine. Clinical pharmacokinetics, 7(1), 23-41. [Link]

An In-depth Technical Guide to the Structural and Conformational Analysis of Isoindoline-1,3-dione Piperazine Derivatives

A Note on Chemical Identification: The CAS number 23996-55-6, provided as the topic of this guide, corresponds to 1-(2-cyanoethyl)-2-methylimidazole. However, the specified audience and the focus on drug development strongly suggest an interest in a different class of molecules, likely the pharmacologically significant scaffold of isoindoline-1,3-dione linked to a piperazine moiety. This guide will therefore focus on this latter class of compounds, using 2-[2-(4-methylpiperazin-1-yl)ethyl]isoindoline-1,3-dione as a primary example to explore the principles of its structural and conformational analysis.

Introduction

The isoindoline-1,3-dione piperazine scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of compounds investigated for a wide range of therapeutic applications. These include treatments for neurodegenerative diseases like Alzheimer's, cancer, and inflammatory conditions.[1][2][3] The biological activity of these molecules is intrinsically linked to their three-dimensional structure and conformational flexibility, which dictates how they interact with their biological targets.[4][5] This guide provides a comprehensive overview of the structural and conformational analysis of this important class of compounds, intended for researchers, scientists, and professionals in drug development.

Molecular Structure and Physicochemical Properties

The core structure of these compounds consists of a planar isoindoline-1,3-dione (phthalimide) group connected to a piperazine ring, typically via an alkyl linker. The piperazine ring can be further substituted, often at the N4 position, with various alkyl or aryl groups, which significantly influences the compound's pharmacological profile.

The interplay between the rigid, planar phthalimide moiety and the flexible piperazine ring, along with the nature of the linker and substituents, governs the overall shape, lipophilicity, and hydrogen bonding capacity of the molecule. These properties are critical for target binding and pharmacokinetic properties.

Experimental Structural Analysis

A definitive understanding of the three-dimensional arrangement of atoms in these molecules is achieved through experimental techniques, primarily X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy.

X-ray Crystallography

Single-crystal X-ray diffraction provides the most precise information about the solid-state structure of a molecule, including bond lengths, bond angles, and torsional angles. For our representative compound, 2-[2-(4-methylpiperazin-1-yl)ethyl]isoindoline-1,3-dione, a crystal structure has been determined, revealing key conformational features.[6][7]

Key Findings from Crystallographic Data:

-

Piperazine Conformation: The six-membered piperazine ring adopts a stable chair conformation.[6][7] This is the lowest energy conformation for piperazine and its derivatives, minimizing steric strain.

-

Phthalimide Planarity: The isoindoline-1,3-dione ring system is essentially planar.[6][7]

-

Relative Orientation: The dihedral angle between the plane of the phthalimide ring and the mean plane of the piperazine ring is approximately 89.30°.[6][7] This near-perpendicular arrangement is a crucial aspect of the molecule's overall topology.

-

Intermolecular Interactions: In the crystalline state, molecules are linked by C-H···O hydrogen bonds and aromatic π–π stacking interactions, which stabilize the crystal lattice.[6][7]

| Crystallographic Data for 2-[2-(4-methylpiperazin-1-yl)ethyl]isoindoline-1,3-dione | |

| Molecular Formula | C₁₅H₁₉N₃O₂ |

| Molecular Weight | 273.33 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 6.9537 (12) |

| b (Å) | 8.4410 (15) |

| c (Å) | 12.563 (2) |

| α (°) | 96.260 (4) |

| β (°) | 98.381 (4) |

| γ (°) | 92.647 (3) |

| Volume (ų) | 723.7 (2) |

| Z | 2 |

Data sourced from Acta Crystallographica Section E: Structure Reports Online.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution, providing information about the chemical environment of atoms and their connectivity. For isoindoline-1,3-dione piperazine derivatives, ¹H and ¹³C NMR are routinely used to confirm their identity and provide insights into their solution-state conformation.[1][4][8]

Typical Spectroscopic Features:

-

¹H NMR: The aromatic protons of the phthalimide group typically appear as two multiplets in the range of 7.7-7.9 ppm. The protons of the ethyl linker and the piperazine ring resonate in the upfield region, usually between 2.5 and 4.0 ppm. The chemical shifts and coupling constants of the piperazine protons can provide clues about the ring's conformation and the orientation of its substituents.

-

¹³C NMR: The carbonyl carbons of the isoindoline-1,3-dione moiety are characteristically found around 167-169 ppm.[9] The aromatic carbons resonate between 123 and 136 ppm, while the aliphatic carbons of the linker and piperazine ring appear in the 35-60 ppm range.

Conformational Analysis

While X-ray crystallography provides a static picture of the molecule in the solid state, in a biological environment, these molecules are dynamic and can adopt various conformations. Understanding this conformational landscape is crucial for drug design.

The primary sources of conformational flexibility in this scaffold are:

-

Piperazine Ring Inversion: The chair conformation of the piperazine ring can undergo ring inversion, interconverting axial and equatorial substituents. The energy barrier for this process and the preferred conformation depend on the nature and size of the substituents.

-

Rotation around Single Bonds: There is rotational freedom around the single bonds of the ethyl linker connecting the phthalimide and piperazine rings. This allows for a wide range of relative orientations of the two ring systems.

The biologically active conformation, i.e., the shape the molecule adopts when binding to its target, may be one of several low-energy conformations accessible in solution.

Computational Modeling in Drug Design

Computational methods, such as molecular docking and molecular dynamics (MD) simulations, are invaluable for exploring the conformational possibilities and predicting how these molecules interact with their biological targets.[10][11]

Molecular Docking

Molecular docking studies predict the preferred binding mode of a ligand to a receptor. For isoindoline-1,3-dione piperazine derivatives, docking into the active site of enzymes like acetylcholinesterase (AChE) has been used to rationalize their inhibitory activity.[11][12] These studies often reveal key interactions, such as π-π stacking between the phthalimide ring and aromatic amino acid residues in the active site, and hydrogen bonding involving the piperazine nitrogen atoms.

Molecular Dynamics (MD) Simulations

MD simulations provide a dynamic view of the ligand-receptor complex over time, allowing for an assessment of the stability of the docked pose and an exploration of the conformational changes that may occur upon binding.

Caption: A typical computational workflow for analyzing the conformation and binding of isoindoline-1,3-dione piperazine derivatives.

Experimental and Computational Protocols

Synthesis of 2-[2-(4-methylpiperazin-1-yl)ethyl]isoindoline-1,3-dione

This protocol is based on a reported synthesis.[6]

-

Reaction Setup: In a round-bottom flask, suspend N-(2-bromoethyl)phthalimide (10.0 mmol), N-methylpiperazine (11.1 mmol), and potassium carbonate (19.6 mmol) in 20 mL of acetonitrile.

-

Reaction Conditions: Stir the suspension at room temperature for 30 minutes, then heat to reflux for over 20 hours.

-

Work-up: After cooling, filter the mixture and wash the solid residue with acetonitrile.

-

Isolation: Combine the filtrate and washings and remove the solvent under reduced pressure.

-

Purification: Recrystallize the crude product from n-hexane to obtain the pure compound.

Sources

- 1. A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis, Molecular Modeling Study, and Quantum-Chemical-Based Investigations of Isoindoline-1,3-diones as Antimycobacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2-[2-(4-Methylpiperazin-1-yl)ethyl]isoindoline-1,3-dione - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. rsc.org [rsc.org]

- 9. 2-(2-(4-Benzoylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives: Synthesis, docking and acetylcholinesterase inhibitory evaluation as anti-alzheimer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility and Stability of 3-(2-methylimidazol-1-yl)propanenitrile for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of the solubility and stability characteristics of 3-(2-methylimidazol-1-yl)propanenitrile. As a key intermediate in the synthesis of various pharmaceutical compounds, a thorough understanding of its physicochemical properties is paramount for researchers, scientists, and drug development professionals. This document offers a blend of theoretical prediction and practical, field-proven experimental protocols to empower scientists in their research and development endeavors.

Introduction to 3-(2-methylimidazol-1-yl)propanenitrile

3-(2-methylimidazol-1-yl)propanenitrile, with the molecular formula C₇H₉N₃, is a solid organic compound featuring a 2-methylimidazole ring connected to a propanenitrile group. This unique structure imparts specific physicochemical properties that are critical to its handling, formulation, and application in medicinal chemistry. The imidazole moiety offers a site for potential coordination and hydrogen bonding, while the nitrile group can participate in various chemical transformations. A clear understanding of its solubility in different solvent systems and its stability under various stress conditions is fundamental to its effective utilization.

Section 1: Solubility Profile

A comprehensive understanding of the solubility of 3-(2-methylimidazol-1-yl)propanenitrile is crucial for its use in synthesis, purification, and formulation. While specific quantitative solubility data is not extensively available in the public domain, we can predict its behavior based on its molecular structure and provide a systematic approach for its experimental determination.

Theoretical Solubility Prediction

The principle of "like dissolves like" provides a foundational framework for predicting solubility. The 3-(2-methylimidazol-1-yl)propanenitrile molecule possesses both polar and non-polar characteristics. The imidazole ring, with its nitrogen atoms, can participate in hydrogen bonding and dipole-dipole interactions, contributing to its polarity. The nitrile group is also polar. Conversely, the methyl group and the ethylene bridge are non-polar.

Based on this structure, we can anticipate the following solubility trends:

-

Polar Protic Solvents (e.g., Water, Ethanol, Methanol): Moderate to good solubility is expected due to the potential for hydrogen bonding with the imidazole nitrogen atoms.

-

Polar Aprotic Solvents (e.g., Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)): Good solubility is predicted due to favorable dipole-dipole interactions.

-

Non-Polar Solvents (e.g., Hexane, Toluene): Poor solubility is expected due to the predominantly polar nature of the molecule.

The following table summarizes the predicted solubility of 3-(2-methylimidazol-1-yl)propanenitrile in a range of common laboratory solvents.

| Solvent Classification | Solvent Example | Predicted Solubility | Rationale |

| Polar Protic | Water | Moderate | Potential for hydrogen bonding. |

| Ethanol | Good | Hydrogen bonding and some non-polar character. | |

| Methanol | Good | Similar to ethanol. | |

| Polar Aprotic | Acetonitrile | Good | Favorable dipole-dipole interactions. |

| Dimethylformamide (DMF) | Very Good | Strong dipole-dipole interactions. | |

| Dimethyl Sulfoxide (DMSO) | Very Good | Strong dipole-dipole interactions. | |

| Non-Polar | Hexane | Poor | Mismatch in polarity. |

| Toluene | Poor to Slight | Mismatch in polarity. |

Experimental Protocol for Qualitative Solubility Determination

This protocol provides a straightforward method to experimentally verify the predicted solubility profile.

Objective: To qualitatively assess the solubility of 3-(2-methylimidazol-1-yl)propanenitrile in a range of solvents.

Materials:

-

3-(2-methylimidazol-1-yl)propanenitrile

-

Selection of solvents (e.g., water, ethanol, methanol, acetonitrile, DMF, DMSO, hexane, toluene)

-

Vortex mixer

-

Small test tubes or vials

Procedure:

-

Sample Preparation: Accurately weigh approximately 10 mg of 3-(2-methylimidazol-1-yl)propanenitrile into a clean, dry test tube.

-

Solvent Addition: Add 1 mL of the selected solvent to the test tube.

-

Mixing: Vortex the mixture vigorously for 1-2 minutes.

-

Observation: Visually inspect the solution for any undissolved solid.

-

Classification:

-

Soluble: No visible solid particles.

-

Slightly Soluble: A significant portion of the solid has dissolved, but some particles remain.

-

Insoluble: The majority of the solid remains undissolved.

-

-

Repeat: Perform the test for each selected solvent.

Caption: Workflow for forced degradation studies.

Development of a Stability-Indicating HPLC Method

A stability-indicating HPLC method is crucial for accurately quantifying the parent compound and its degradation products without interference.

Objective: To develop and validate an HPLC method capable of separating 3-(2-methylimidazol-1-yl)propanenitrile from its potential degradation products.

Method Development Strategy:

-

Column Selection: Start with a C18 column, which is a versatile choice for a wide range of organic molecules.

-

Mobile Phase Selection: A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., ammonium acetate or phosphate buffer, pH 3-7) and an organic modifier (e.g., acetonitrile or methanol) is a good starting point.

-

Detection: UV detection at a wavelength where the parent compound and expected degradation products have significant absorbance (e.g., around 210-230 nm).

-

Optimization: Inject the stressed samples and optimize the gradient, mobile phase pH, and column temperature to achieve adequate separation of all peaks.

-

Validation: Validate the final method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. [1][2][3] Initial HPLC Conditions (Example):

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection | UV at 220 nm |

| Injection Volume | 10 µL |

Conclusion

This technical guide provides a comprehensive framework for understanding and evaluating the solubility and stability of 3-(2-methylimidazol-1-yl)propanenitrile. While specific experimental data is limited, the principles of organic chemistry allow for robust predictions of its behavior. The detailed experimental protocols provided herein empower researchers to empirically determine these critical parameters, ensuring the successful application of this important molecule in their research and drug development pipelines. Adherence to systematic experimental design and validated analytical methods will yield reliable data crucial for regulatory submissions and the overall success of a project.

References

-

Organic Chemistry Tutor. Hydrolysis of Nitriles. Available from: [Link]

-

Golin, T. et al. Theoretical analysis of the OH-initiated atmospheric oxidation reactions of imidazole. (2024). Available from: [Link]

-

ACS ES&T Air. Formation and Oxidation of Imidazole in Tropospheric Aqueous-Phase Chemistry: A Computational Study. (2024). Available from: [Link]

-

RSC Publishing. Atmospheric oxidation reactions of imidazole initiated by hydroxyl radicals: kinetics and mechanism of reactions and atmospheric implications. Available from: [Link]

-

Chemistry LibreTexts. The Hydrolysis of Nitriles. (2023). Available from: [Link]

-

PubMed. OH-Initiated Oxidation of Imidazoles in Tropospheric Aqueous-Phase Chemistry. Available from: [Link]

-

Modern Scientific Press. Kinetics and Mechanism of the Oxidation of Imidazole by Permanganate Ion in Aqueous Acidic Medium. (2014). Available from: [Link]

-

Chemistry Steps. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Available from: [Link]

-

Lumen Learning. 21.5. Hydrolysis of nitriles | Organic Chemistry II. Available from: [Link]

-

Organic Chemistry Portal. Nitrile to Acid - Common Conditions. Available from: [Link]

-

LCGC International. Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Available from: [Link]

-

PubMed. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Available from: [Link]

-

Journal of Materials Chemistry A (RSC Publishing). Rapid photo-oxidation reactions of imidazole derivatives accelerated by planar quinoid oxidation-state structures. Available from: [Link]

-

ResearchGate. Photocyclization of diarylethenes: The effect of imidazole on the oxidative photodegradation process | Request PDF. Available from: [Link]

-

ResearchGate. Biodegradability of imidazole structures. | Download Scientific Diagram. Available from: [Link]

-

vscht.cz. Stability-Indicating HPLC Method Development. Available from: [Link]

-

Altabrisa Group. 3 Key Steps for HPLC Validation in Stability Testing. (2025). Available from: [Link]

-

IJPPR. Stability Indicating HPLC Method Development: A Review. (2023). Available from: [Link]

Sources

A Technical Guide to Quantum Chemical Calculations for 1-Cyanoethyl-2-methylimidazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for conducting quantum chemical calculations on 1-Cyanoethyl-2-methylimidazole, a molecule of significant interest in medicinal chemistry and materials science.[1] The imidazole moiety is a crucial component in many biologically active compounds, and understanding its electronic structure and properties is paramount for rational drug design and the development of novel materials.[2][3][4] This document outlines a detailed, step-by-step methodology employing Density Functional Theory (DFT) to elucidate the molecular geometry, vibrational frequencies, and electronic properties of 1-Cyanoethyl-2-methylimidazole. The causality behind the selection of computational methods and basis sets is explained to ensure scientific integrity and reproducibility. This guide is intended to empower researchers to apply these computational techniques to their own investigations, fostering a deeper understanding of the structure-property relationships in imidazole derivatives.

Introduction: The Significance of 1-Cyanoethyl-2-methylimidazole and the Power of Quantum Chemistry

1-Cyanoethyl-2-methylimidazole (C7H9N3) is an organic compound featuring a five-membered imidazole ring substituted with a methyl group and a cyanoethyl group.[1][5][6] The unique combination of the electron-rich imidazole ring, the electron-withdrawing cyano group, and the flexible ethyl linker imparts this molecule with distinct chemical reactivity and potential for various applications.[1] Imidazole derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and antiparasitic properties.[2][3][4][7][8] The cyanoethyl group can participate in various chemical transformations, making it a valuable synthon in organic synthesis.

In the realm of drug development, a profound understanding of a molecule's three-dimensional structure, electronic properties, and reactivity is crucial for predicting its interaction with biological targets.[4][9] Quantum chemical calculations, particularly Density Functional Theory (DFT), have emerged as indispensable tools for medicinal chemists and materials scientists.[9][10][11][12][13] DFT allows for the accurate prediction of molecular properties, offering insights that complement and guide experimental studies.[9][10][13] By modeling the behavior of electrons within a molecule, we can predict its geometry, vibrational spectra, electronic transitions, and reactivity, thereby accelerating the design and discovery of new drugs and materials.[9][10][14]

This guide will provide a rigorous, practical protocol for performing quantum chemical calculations on 1-Cyanoethyl-2-methylimidazole, enabling researchers to unlock a deeper understanding of its fundamental properties.

The Computational Workflow: A Strategic Approach

The successful application of quantum chemical calculations hinges on a well-defined and logical workflow. The following diagram illustrates the key stages of the computational investigation of 1-Cyanoethyl-2-methylimidazole.

Caption: A schematic of the quantum chemical calculation workflow.

Detailed Methodologies: From Structure to Properties

This section provides a step-by-step protocol for conducting the quantum chemical calculations. The choice of software, theoretical method, and basis set is critical for obtaining accurate and reliable results.

Software Selection

A variety of software packages are available for performing quantum chemical calculations, each with its own strengths.[15] For this guide, we will reference methods commonly available in packages such as:

-

Gaussian: A widely used commercial program with a comprehensive suite of methods and basis sets.[16]

-

GAMESS: A versatile and freely available quantum chemistry package.[17]

-

Q-Chem: A powerful and comprehensive quantum chemistry software package.[18]

-

Maple Quantum Chemistry Toolbox: An environment that combines quantum chemistry software with the mathematical capabilities of Maple.[19]

The general principles outlined here are transferable across these platforms, although specific input syntax may vary.

Step 1: Molecular Structure Input

The initial step is to create a three-dimensional model of 1-Cyanoethyl-2-methylimidazole. This can be done using a molecular builder within the chosen software package or by importing a structure from a chemical drawing program. The initial geometry does not need to be perfect, as the subsequent optimization step will refine it.

The chemical structure of 1-Cyanoethyl-2-methylimidazole is represented by the SMILES string: CC1=NC=CN1CCC#N.

Step 2: Geometry Optimization

The goal of geometry optimization is to find the lowest energy arrangement of the atoms in the molecule, which corresponds to its most stable conformation.

Protocol:

-

Method Selection: Density Functional Theory (DFT) is the recommended method due to its excellent balance of accuracy and computational cost for organic molecules.[13] The B3LYP hybrid functional is a robust and widely validated choice for this purpose.[20][21]

-

Basis Set Selection: A basis set is a set of mathematical functions used to describe the atomic orbitals.[22][23][24] For a molecule of this size, the 6-311++G(d,p) basis set is recommended.[20][25]

-

6-311: This indicates a triple-zeta basis set, providing a more flexible description of the valence electrons compared to smaller basis sets.[24]

-

++G: This adds diffuse functions to both heavy atoms and hydrogen atoms, which are important for accurately describing lone pairs and anions.

-

(d,p): This adds polarization functions to heavy atoms (d) and hydrogen atoms (p), allowing for a more accurate representation of bonding electron density.[24]

-

-

Initiate Calculation: Run the geometry optimization calculation. The software will iteratively adjust the atomic coordinates to minimize the total energy of the system.

-

Convergence Check: Ensure the calculation has converged successfully. This is typically indicated by the software and involves checking that the forces on the atoms and the energy change between steps are below a certain threshold.

Caption: The iterative process of geometry optimization.

Step 3: Frequency Calculation

Once the geometry is optimized, a frequency calculation should be performed at the same level of theory (B3LYP/6-311++G(d,p)). This serves two critical purposes:

-

Verification of the Minimum: A true energy minimum will have all real (positive) vibrational frequencies. The presence of imaginary frequencies indicates a saddle point (a transition state) rather than a stable structure, and the geometry should be re-examined.

-

Prediction of Vibrational Spectra: The calculated frequencies can be used to predict the infrared (IR) and Raman spectra of the molecule.[20][26] These theoretical spectra can be compared with experimental data to validate the computational model.[27]

Protocol:

-

Use Optimized Geometry: Start the frequency calculation from the previously optimized coordinates.

-

Set Up Calculation: Specify a frequency calculation at the B3LYP/6-311++G(d,p) level of theory.

-

Analyze Output:

-

Confirm that there are no imaginary frequencies.

-

Extract the calculated vibrational frequencies and their corresponding IR intensities and Raman activities.

-

It is common practice to apply a scaling factor to the calculated frequencies to better match experimental values, as the harmonic approximation used in the calculations tends to overestimate frequencies.[20] A typical scaling factor for B3LYP/6-311++G(d,p) is around 0.96-0.98.[20]

Step 4: Electronic Property Calculations

With the optimized geometry, a single-point energy calculation can be performed to obtain various electronic properties.

Protocol:

-

Use Optimized Geometry: Use the final optimized structure.

-

Set Up Calculation: Perform a single-point energy calculation at the B3LYP/6-311++G(d,p) level of theory.

-

Request Properties: Instruct the software to calculate and output the following:

-

Molecular Orbitals: Specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

-

Molecular Electrostatic Potential (MEP): This provides a visual representation of the charge distribution in the molecule.

-

Natural Bond Orbital (NBO) analysis: To investigate charge delocalization and hyperconjugative interactions.[20]

-

Data Analysis and Interpretation: Unveiling Molecular Insights

The raw output from quantum chemical calculations needs to be carefully analyzed and interpreted to extract meaningful scientific insights.

Structural Parameters

The optimized geometry provides precise information about bond lengths, bond angles, and dihedral angles. These can be compared with experimental data from X-ray crystallography if available.

| Parameter | Calculated Value (Å or °) |

| C-C (imidazole) | Value |

| C-N (imidazole) | Value |

| C-C (ethyl) | Value |

| C≡N | Value |

| C-N-C (angle) | Value |

| Dihedral angles | Value |

| Note: The table should be populated with the actual calculated values from the computation. |

Vibrational Analysis

The calculated vibrational frequencies can be assigned to specific molecular motions (stretching, bending, etc.).[26] This information is invaluable for interpreting experimental IR and Raman spectra.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | IR Intensity |

| C≡N stretch | Value | Value | Value |

| C-H stretch (aromatic) | Value | Value | Value |

| C-H stretch (aliphatic) | Value | Value | Value |

| Imidazole ring modes | Value | Value | Value |

| Note: The table should be populated with the key calculated vibrational frequencies. |

Electronic Properties

The HOMO and LUMO are key indicators of a molecule's reactivity.

-

HOMO: The highest occupied molecular orbital represents the ability to donate an electron. Regions with a high HOMO density are susceptible to electrophilic attack.

-

LUMO: The lowest unoccupied molecular orbital represents the ability to accept an electron. Regions with a high LUMO density are susceptible to nucleophilic attack.

-

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a measure of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

| Property | Calculated Value (eV) |

| HOMO Energy | Value |

| LUMO Energy | Value |

| HOMO-LUMO Gap | Value |

| Note: The table should be populated with the calculated energy values. |

The MEP map provides a color-coded representation of the electrostatic potential on the molecule's surface.

-

Red regions: Indicate negative electrostatic potential, typically associated with lone pairs on electronegative atoms (like the nitrogen in the cyano group and the imidazole ring). These are sites for electrophilic attack.

-

Blue regions: Indicate positive electrostatic potential, usually found around hydrogen atoms attached to electronegative atoms. These are sites for nucleophilic attack.

-

Green regions: Represent neutral or weakly interacting areas.

The MEP map is a powerful tool for predicting non-covalent interactions, which are crucial in drug-receptor binding.[28]

Conclusion: A Powerful Predictive Tool

This guide has provided a comprehensive and scientifically grounded protocol for performing quantum chemical calculations on 1-Cyanoethyl-2-methylimidazole. By following these steps, researchers can obtain valuable insights into the structural, vibrational, and electronic properties of this important molecule. The application of these computational methods can significantly aid in the rational design of new imidazole-based drugs and materials by providing a detailed understanding of their molecular behavior.[4][29] The predictive power of DFT, when applied with the rigor and understanding outlined in this document, serves as an invaluable asset in modern chemical and pharmaceutical research.[9][10][13]

References

- Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formul

- GAMESS: Open Source Quantum Chemistry Software.

- Application of DFT Calculations in Designing Polymer-Based Drug Delivery Systems: An Overview. OUCI.

- Benchmarking Basis Sets for Density Functional Theory Thermochemistry Calculations: Why Unpolarized Basis Sets and the Polarized 6-311G Family Should Be Avoided.

- Imidazole derivatives as antiparasitic agents and use of molecular modeling to investigate the structure-activity rel

- Role of DFT in Drug Design: A Mini Review. Longdom Publishing.

- Application of DFT Calculations in Designing Polymer-Based Drug Delivery Systems: An Overview.

- A Brief Review on Importance of DFT In Drug Design. Crimson Publishers.

- How to choose a basis set in DFT calcul

- Quantum Chemistry Toolbox

- List of quantum chemistry and solid-st

- In Silico design and molecular dynamics analysis of imidazole derivatives as selective cyclooxygenase-2 inhibitors. PubMed.

- BASIS SETS. Unknown Source.

- Q-Chem 6.

- Chemical calculation software / General-purpose quantum chemistry calcul

- Basis Sets. Gaussian.com.

- Basis set (chemistry). Wikipedia.

- Spectroscopic analysis and molecular docking of imidazole derivatives and investigation of its reactive properties by DFT and molecular dynamics simulations.

- Two novel imidazole derivatives – Combined experimental and comput

- Experimental and Computational Study of the Properties of Imidazole Compounds with Branched and Cycloalkyl Substituents. MDPI.

- Experimental and Computational Study of the Properties of Imidazole Compounds with Branched and Cycloalkyl Substituents.

- CAS 23996-55-6: 1-Cyanoethyl-2-methylimidazole. CymitQuimica.

- Design and Synthesis of Novel Imidazole Derivatives Possessing Triazole Pharmacophore with Potent Anticancer Activity, and In Silico ADMET with GSK-3β Molecular Docking Investig

- Design, Synthesis and Molecular docking of Novel Imidazole Derivatives Antimicrobial and Anticancer Activities.

- Synthesis, Spectral Characterization, Computational Studies and Antimicrobial Activities of Imidazole Derivatives.

- Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde. PubMed Central.

- Density Functional Theory Investigation on the Molecular Structure and Vibrational Spectra of Triclosan. Spectroscopy Online.

- Anharmonic vibrational spectroscopy calculations with electronic structure potentials: Comparison of MP2 and DFT for organic molecules.

- 1-Cyanoethyl-2-methylimidazole Formula. ECHEMI.

- DFT Modelling of Molecular Structure, Vibrational and UV-Vis Absorption Spectra of T-2 Toxin and 3-Deacetylcalonectrin. MDPI.

- CAS 23996-55-6 1-Cyanoethyl-2-methylimidazole. BOC Sciences.

- 1-(2-Cyanoethyl)-2-methylimidazole. TCI Chemicals.

- Frequency Calculation and Analysis Using DFT method in Gaussian Software. YouTube.

- 1-(2-cyanoethyl)-2-methylimidazole. Santa Cruz Biotechnology.

- 1-(2-Cyanoethyl)-2-ethyl-4-methylimidazole. NIST WebBook.

- 1-(2-Cyanoethyl)-2-ethyl-4-methylimidazole. NIST WebBook.

- Quantum chemical calculations and their uses. Research, Society and Development.

- Vibrational Spectra, Powder X-Ray Diffractions and Physical Properties of Cyanide Complexes with 1-ethylimidazole.

- Quantum Medicinal Chemistry. Unknown Source.

Sources

- 1. CAS 23996-55-6: 1-Cyanoethyl-2-methylimidazole [cymitquimica.com]

- 2. Imidazole derivatives as antiparasitic agents and use of molecular modeling to investigate the structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Design and Synthesis of Novel Imidazole Derivatives Possessing Triazole Pharmacophore with Potent Anticancer Activity, and In Silico ADMET with GSK-3β Molecular Docking Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. scbt.com [scbt.com]

- 7. In Silico design and molecular dynamics analysis of imidazole derivatives as selective cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. longdom.org [longdom.org]

- 10. mdpi.com [mdpi.com]

- 11. Application of DFT Calculations in Designing Polymer-Based Drug Delivery Systems: An Overview [ouci.dntb.gov.ua]

- 12. researchgate.net [researchgate.net]

- 13. crimsonpublishers.com [crimsonpublishers.com]

- 14. Quantum chemical calculations and their uses | Research, Society and Development [rsdjournal.org]

- 15. List of quantum chemistry and solid-state physics software - Wikipedia [en.wikipedia.org]

- 16. Chemical calculation software / General-purpose quantum chemistry calculation program 'Gaussian' | ヒューリンクス - Powered by ipros [pr.mono.ipros.com]

- 17. GAMESS: Open Source Quantum Chemistry Software | Ames Laboratory [ameslab.gov]

- 18. Q-Chem 6.4 | Fast, Accurate, Robust Quantum Chemistry | Q-Chem [q-chem.com]

- 19. Quantum Chemistry Toolbox from RDMChem - Maplesoft [maplesoft.com]

- 20. Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. m.youtube.com [m.youtube.com]

- 23. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 24. Basis set (chemistry) - Wikipedia [en.wikipedia.org]

- 25. spectroscopyonline.com [spectroscopyonline.com]

- 26. youtube.com [youtube.com]

- 27. mdpi.com [mdpi.com]

- 28. api.pageplace.de [api.pageplace.de]

- 29. researchgate.net [researchgate.net]

A Methodological Guide to the Thermochemical Properties of 2-methyl-1H-imidazole-1-propanenitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract